molecular formula C7H2F2N2O2 B1418071 3,4-Difluoro-5-nitrobenzonitrile CAS No. 1119454-07-7

3,4-Difluoro-5-nitrobenzonitrile

Cat. No.: B1418071
CAS No.: 1119454-07-7
M. Wt: 184.1 g/mol
InChI Key: KMDZJXUOUOWZAK-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzonitrile: is a chemical compound with the molecular formula C7H2F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination of 3,4-Dichlorobenzonitrile: One common method involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as the fluorinating agent.

    Industrial Production: The industrial preparation process involves the reaction of 3,4-dichlorobenzonitrile with anhydrous potassium fluoride in a suitable solvent.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

Major Products:

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 3,4-Difluoro-5-nitrobenzonitrile can act as an inhibitor of specific enzymes involved in biological processes.

Biological Activity

3,4-Difluoro-5-nitrobenzonitrile (CAS Number: 1119454-07-7) is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, influenced by the electron-withdrawing effects of the nitro and fluorine substituents, suggest possible interactions with various biological targets.

The molecular formula of this compound is C7_{7}H3_{3}F2_{2}N3_{3}O, with a molecular weight of approximately 184.10 g/mol. The presence of the nitrile group enhances its reactivity and potential applications in pharmaceuticals.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Nitroaromatic compounds are well-known for their ability to inhibit bacterial growth through various mechanisms, including interference with nucleic acid synthesis and cell wall integrity.

Anticancer Potential

Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in human vascular smooth muscle cells (HASMC). This suggests a potential role in therapeutic applications related to cardiovascular diseases and possibly cancer treatment. The structural features of this compound may allow it to interact effectively with biological targets involved in cell growth and survival pathways.

Inhibition Studies

In one study, derivatives containing the nitro group were evaluated for their inhibitory effects on cancer cell lines. The results indicated that compounds with similar structures showed IC50_{50} values ranging from 2.7 µM to 6.1 µM against various cancer types, demonstrating the potential efficacy of such compounds in anticancer therapies .

NO Release Profiles

Another investigation explored the nitric oxide (NO) release profiles from N-nitrosated derivatives synthesized from this compound. The study found that these compounds exhibited a slow and sustained release of NO, which is critical for various physiological processes including vasodilation and cellular signaling .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameCAS NumberAntibacterial ActivityAnticancer Activity (IC50_{50})
This compound1119454-07-7Yes2.7 - 6.1 µM
2,4-Difluoro-5-nitrobenzonitrile67152-20-9YesNot specified
1,3-Difluoro-5-methyl-2-nitrobenzene932373-92-7YesNot specified
3,5-Difluoro-4-nitrobenzonitrile1123172-88-2YesNot specified

Properties

IUPAC Name

3,4-difluoro-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDZJXUOUOWZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661248
Record name 3,4-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119454-07-7
Record name 3,4-Difluoro-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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